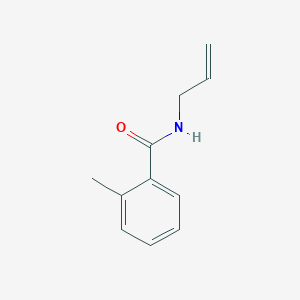
1,2-Pentanediamine, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Pentanediamine, 3-methyl- is an organic compound with the molecular formula C6H16N2. It is a clear, low-viscosity liquid that is miscible in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Pentanediamine, 3-methyl- can be synthesized through the hydrogenation of 2-methyl glutaronitrile. This process involves the use of a composite catalyst made from Raney nickel doped with ruthenium (Ru) and molybdenum (Mo). The reaction is carried out in a bubble flow reactor under controlled conditions to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of 1,2-Pentanediamine, 3-methyl- follows a similar synthetic route. The use of advanced catalysts and reactors ensures efficient production with minimal by-products. The process is optimized to achieve high yields and purity levels suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Pentanediamine, 3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and acids can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
1,2-Pentanediamine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polyamide plastics, films, fibers, and epoxy curing agents. .
Wirkmechanismus
The mechanism of action of 1,2-Pentanediamine, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s amine groups can interact with other functional groups, leading to the formation of complex structures. These interactions are crucial for its applications in polymer synthesis and other industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Pentanediamine:
Hexamethylenediamine: Another diamine with a longer carbon chain, used in the production of nylon-6,6.
Putrescine: A related diamine with a shorter carbon chain, known for its role in biological processes
Uniqueness
1,2-Pentanediamine, 3-methyl- is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties. This structural difference influences its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
Molekularformel |
C6H16N2 |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
3-methylpentane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
RZPLEXWIJYXQKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



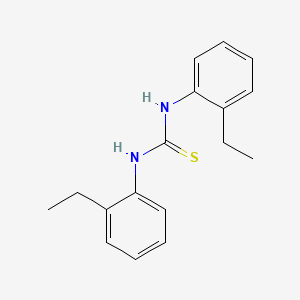

![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)

![1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester](/img/structure/B12120927.png)
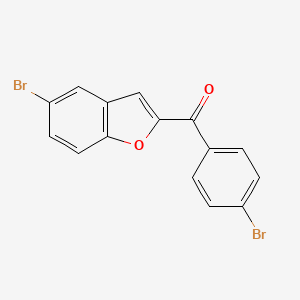
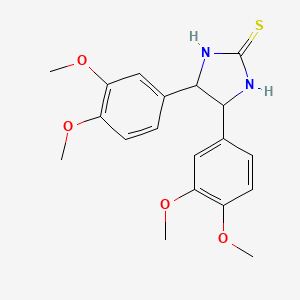
![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)
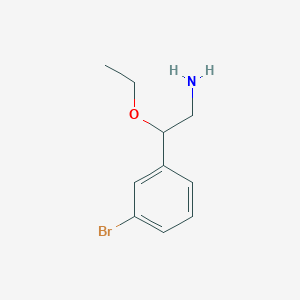
![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

